Methyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate
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Overview
Description
Methyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate is an organic compound with the molecular formula C9H18O2S It is a derivative of propanoic acid and contains a sulfanyl group, which is a sulfur atom bonded to an alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate typically involves the esterification of 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoic acid+methanolacid catalystMethyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, thioesters, ethers
Scientific Research Applications
Methyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and sulfanyl groups. It serves as a model substrate for investigating enzyme specificity and activity.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which Methyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethylpropanoate: Lacks the sulfanyl group, making it less reactive in oxidation reactions.
Ethyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Methyl 3-(propan-2-ylsulfanyl)propanoate: Lacks the 2,2-dimethyl substitution, which can influence its steric properties and reactivity.
Uniqueness
Methyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate is unique due to the presence of both the 2,2-dimethyl and sulfanyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity in oxidation and substitution reactions, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-propan-2-ylsulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2S/c1-7(2)12-6-9(3,4)8(10)11-5/h7H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDFJFXOTLKTFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC(C)(C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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